Zinc-DTPA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

An iron chelating agent with properties like EDETIC ACID. DTPA has also been used as a chelator for other metals, such as plutonium.

Scientific Research Applications

Medical Applications

1. Treatment of Radioactive Contamination:

Zinc-DTPA is primarily utilized as a medical countermeasure for internal contamination with transuranic elements such as plutonium, americium, and curium. It works by binding to these radioactive elements, facilitating their excretion through urine. The FDA has recognized this compound as an effective treatment option for individuals exposed to these contaminants, particularly in cases of nuclear accidents or incidents involving "dirty bombs" .

2. Investigational Drug Use:

Since the 1960s, this compound has been used investigationally to enhance the excretion of other heavy metals like cesium and thallium from the body. Its effectiveness in binding these metals has prompted further research into its potential applications in treating various forms of heavy metal poisoning .

3. Safety and Efficacy:

Clinical studies have demonstrated that when produced under approved conditions, this compound can be safe and effective for treating internal contamination. However, it is essential to note that it does not address contamination from radioactive iodine or uranium .

Agricultural Applications

1. Soil Remediation:

this compound is also employed in agriculture to improve the availability of zinc in soils deficient in this essential micronutrient. It helps in the extraction of zinc from soil particles, making it more accessible for plant uptake. This application is crucial for enhancing crop yields, particularly in zinc-deficient soils .

2. Fertilization Practices:

Research indicates that DTPA-extractable zinc thresholds are critical for determining optimal fertilization practices for crops like wheat. By understanding these thresholds, farmers can apply the right amount of fertilizers to maximize yield while minimizing environmental impact .

Cellular Studies

1. Cellular Zinc Depletion Studies:

this compound is used in laboratory settings to study the effects of zinc depletion on cellular functions. In experiments involving osteoblast-like cells, researchers have utilized DTPA to chelate zinc and assess its role in cellular metabolism and gene expression related to bone health .

2. Apoptosis Induction:

Studies have shown that using chelators like DTPA can lead to varying degrees of cellular apoptosis depending on the concentration and duration of exposure. For instance, while TPEN (another chelator) induced significant apoptosis in hepatocytes due to severe zinc deficiency, DTPA's effects were less pronounced, indicating its potential utility in controlled studies of cellular metabolism .

Case Studies

Properties

CAS No. |

23759-24-2 |

|---|---|

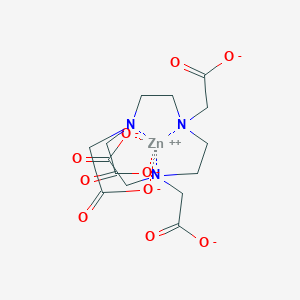

Molecular Formula |

C14H18N3O10Zn-3 |

Molecular Weight |

453.7 g/mol |

IUPAC Name |

zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5 |

InChI Key |

UVJDUBUJJFBKLD-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |

Synonyms |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.